Furan Substitution Position: 4-Position Affords Sub-Micromolar CaSR Agonism Absent in 2-Furanyl Isomers
4-(Furan-2-yl)-1-methylpyrrolidin-3-amine exhibits agonist activity at human CaSR with an EC50 of 158.49 nM (≈0.16 µM) in a FLIPR-based calcium mobilization assay in HEK293 cells [1]. In contrast, the positional isomer 2-(Furan-2-yl)-1-methylpyrrolidin-3-amine (CAS 1344225-53-1) has no reported CaSR activity in this assay system, and published SAR on pyrrolidinylfuran scaffolds indicates that furan substitution at the 2-position directs the scaffold toward muscarinic receptor pharmacology (M1–M5) rather than CaSR engagement [2]. The 4-furanyl vector positions the 3-amine group for productive interaction with the CaSR orthosteric site, a geometry that cannot be replicated by the 2-furanyl isomer.
| Evidence Dimension | Agonist activity at human CaSR (EC50) |
|---|---|
| Target Compound Data | EC50 = 158.49 nM (0.158 µM) |
| Comparator Or Baseline | 2-(Furan-2-yl)-1-methylpyrrolidin-3-amine (CAS 1344225-53-1): No CaSR activity reported; primary pharmacology directed toward muscarinic receptors (M1–M5 Ki values in nanomolar range per [2]) |
| Quantified Difference | Target compound: active CaSR agonist (EC50 158 nM); 2-furanyl isomer: CaSR inactive; differentiated target pharmacology |
| Conditions | Human CaSR expressed in HEK293 cells; intracellular calcium mobilization measured by fluo-4AM dye-based FLIPR assay |
Why This Matters
For programs targeting CaSR (hyperparathyroidism, calcimimetic development), the 4-furanyl isomer provides a validated agonist starting point with a defined EC50, whereas the 2-furanyl isomer is pharmacologically silent at this target.
- [1] ChEMBL Database. (n.d.). Bioactivity record CHEMBL4079960: Agonist activity at human CaSR expressed in HEK293 cells; EC50 = 158.49 nM. European Bioinformatics Institute. View Source
- [2] Scapecchi, S., et al. (2010). Synthesis, Affinity Profile and Functional Activity of Potent Chiral Muscarinic Antagonists with a Pyrrolidinylfuran Structure. Journal of Medicinal Chemistry, 53(1), 201–207. View Source
